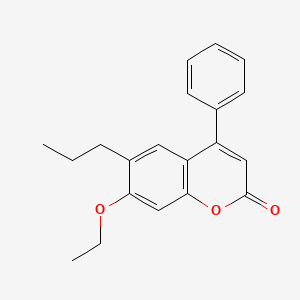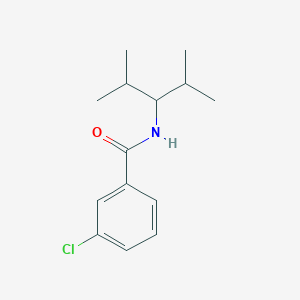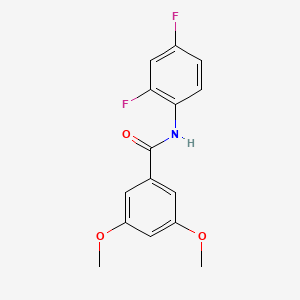
2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide, also known as EFA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFA is a synthetic compound that is derived from indole, which is a naturally occurring compound found in plants and animals. The compound has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The mechanism of action of 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been found to inhibit the activity of certain enzymes involved in inflammation and cancer, which may contribute to its therapeutic effects. 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has also been found to modulate the expression of certain genes involved in the regulation of cell growth and differentiation, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has also been found to scavenge free radicals, which are involved in the development of oxidative stress. 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has also been found to induce apoptosis, which is a process of programmed cell death that is involved in the regulation of cell growth and differentiation.
实验室实验的优点和局限性
2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has several advantages for lab experiments, including its potent biological activities, its synthetic nature, and its availability. 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide can be synthesized in large quantities, which makes it a cost-effective compound for lab experiments. However, 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide also has some limitations for lab experiments, including its potential toxicity, its limited solubility, and its instability in certain conditions. These limitations need to be taken into consideration when designing experiments involving 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide.
未来方向
There are several future directions for research involving 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide, including the development of new synthetic methods for 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide, the elucidation of its mechanism of action, and the evaluation of its potential applications in various fields. One future direction is the development of new analogs of 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide with improved biological activities and reduced toxicity. Another future direction is the evaluation of 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide in preclinical and clinical studies for its potential use in the treatment of inflammatory diseases and cancer. Additionally, the potential applications of 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide in agriculture and environmental science need to be further explored. Overall, 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide is a promising compound with a wide range of potential applications, and further research is needed to fully understand its biological activities and potential uses.
合成方法
The synthesis of 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide involves the reaction of 7-ethyl-3-formylindole with 3-methoxyphenylacetic acid in the presence of a catalyst. The reaction is carried out under specific conditions, including temperature, pressure, and time, to ensure the formation of the desired product. The yield of 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide can be improved by optimizing the reaction conditions and using high-quality starting materials.
科学研究应用
2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been found to have potent anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has also been found to have anticancer properties, which make it a potential candidate for cancer therapy. In agriculture, 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been found to have plant growth-promoting properties, which make it a potential candidate for improving crop yield and quality. In environmental science, 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been found to have antioxidant properties, which make it a potential candidate for reducing oxidative stress in living organisms.
属性
IUPAC Name |
2-(7-ethyl-3-formylindol-1-yl)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-14-6-4-9-18-15(13-23)11-22(20(14)18)12-19(24)21-16-7-5-8-17(10-16)25-2/h4-11,13H,3,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYESTLHMVYPWFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)NC3=CC(=CC=C3)OC)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4,5-trimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5763584.png)
![S-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5763588.png)
![N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5763594.png)
![1-[2-(3-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5763595.png)



![2-[(4-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5763623.png)

![2,2'-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)diacetonitrile](/img/structure/B5763647.png)

![1-{3-[(3-nitrobenzyl)oxy]phenyl}ethanone](/img/structure/B5763658.png)
